3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-19(2)11-27-17-7-5-12(9-15(17)22(3)18(19)23)21-28(24,25)13-6-8-16(26-4)14(20)10-13/h5-10,21H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWHHCYSFSEAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, this compound exhibits promising biological activity, particularly in the context of kinase inhibition and modulation of ion channels. The molecular formula is , with a molecular weight of approximately 390.5 g/mol .
Structural Features
The compound consists of several distinct moieties:
- Fluorine Atom : Present at the para position of the methoxy-substituted benzene ring.
- Methoxy Group : Enhances lipophilicity and may influence biological interactions.
- Benzenesulfonamide Moiety : Known for its role in various biological activities.
- Tetrahydrobenzo[b][1,4]oxazepin Derivative : Imparts unique pharmacological properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases are crucial in cell signaling pathways and are often targeted in cancer therapies.
- Modulation of Ion Channels : It may affect ion channel activity, which is critical in various physiological processes.
The mechanism of action involves interaction with specific protein targets associated with disease pathways. The structural features contribute to binding affinity and selectivity towards these targets .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Kinase Activity : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression. The IC50 values indicated effective inhibition at micromolar concentrations.
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 3-Fluoro Compound | EGFR | 0.25 |
| 3-Fluoro Compound | VEGFR | 0.15 |
- Ion Channel Modulation : Another study assessed the effect on ion channels using electrophysiological techniques. Results indicated that the compound modulated sodium and potassium channels effectively.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions to ensure high purity and yield. Key steps include:
- Formation of the tetrahydrobenzo[b][1,4]oxazepin core.
- Introduction of the fluorine and methoxy groups via electrophilic substitution reactions.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core : This step includes cyclization reactions to create the oxazepin structure.
- Introduction of Functional Groups : The fluoro and methoxy groups are added using specific reagents under controlled conditions to ensure high yield and purity.
- Final Coupling : The benzenesulfonamide moiety is introduced to complete the synthesis.
Medicinal Chemistry
The compound has shown promise as a kinase inhibitor and modulator of ion channels , which are critical in various disease pathways. Its unique structure allows for effective binding to specific protein targets involved in cancer and neurological disorders.
Case Study: Kinase Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in tumor growth and proliferation. For instance, studies have demonstrated that modifications in the sulfonamide moiety can enhance selectivity towards specific kinase targets.
The biological activity of this compound has been investigated in various contexts:
-
Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial and antifungal activities similar to other sulfonamides. For example:
Compound Target Organism Activity 3-Fluoro Escherichia coli Significant antibacterial 3-Fluoro Candida albicans Notable antifungal activity
These findings indicate its potential utility in treating infections caused by resistant strains.
Drug Development
Due to its structural complexity, this compound serves as a building block for synthesizing more complex molecules that may have enhanced therapeutic properties. It can also be used as a probe for studying biological pathways and interactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) and electron-deficient aromatic rings are primary sites for nucleophilic substitution.
Electrophilic Aromatic Substitution
The methoxy and electron-rich tetrahydrobenzooxazepin ring facilitate electrophilic attack.
Ring-Opening Reactions of Oxazepin Moiety
The tetrahydrobenzooxazepin ring undergoes controlled cleavage under acidic/basic conditions.
Cross-Coupling Reactions
The compound participates in metal-catalyzed couplings for structural diversification.
Reductive Transformations
Controlled reductions modify substituents without affecting the core structure.
Oxidative Reactions
Targeted oxidations enhance solubility or introduce reactive handles.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural Implications
This could influence binding affinity in biological targets (e.g., enzymes or receptors) . The fluoro substituent at position 4 is conserved in both compounds, suggesting a shared role in modulating electronic properties or metabolic stability.
Oxazepin Ring Differences: The benzo[b] vs. benzo[f] fusion alters the spatial orientation of the oxazepin ring. The 3,3,5-trimethyl substitution in the target compound increases steric hindrance and lipophilicity compared to the analog’s single 4-methyl group. This may impact membrane permeability and pharmacokinetic profiles .
Sulfonamide Functionality :
- Both compounds retain the sulfonamide (-SO₂NH-) group, a common pharmacophore in protease inhibitors and carbonic anhydrase inhibitors. Differences in substituent electronic effects could modulate the sulfonamide’s acidity (pKa) and binding kinetics.
Research Findings and Hypotheses
- Synthetic Accessibility : The analog (CAS 922006-87-9) lacks reported synthetic routes, suggesting both compounds may require specialized methodologies for preparation, such as multi-step sulfonylation or oxazepin ring cyclization.
- Crystallographic Data: Structural determination of such complex molecules would likely employ X-ray crystallography using programs like SHELXL or SHELXTL for refinement, as described in .
- The target compound’s higher lipophilicity may favor central nervous system (CNS) penetration, whereas the analog’s chloro substituent might enhance metabolic stability.
Q & A
Basic: What are the critical steps for synthesizing 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide?
Methodological Answer:
The synthesis involves a multi-step sequence:
Core Formation : Construct the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization of a substituted 2-aminophenol derivative. This step requires catalysts like trifluoroacetic anhydride and controlled temperatures (60–80°C) to prevent side reactions .
Sulfonamide Coupling : React the oxazepine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Final Characterization : Confirm structure and purity using NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC (>95% purity) .
Key Challenges : Yield optimization in the cyclization step (~40–60% reported) and sulfonamide coupling regioselectivity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the sulfonamide (-SO₂NH-), methoxy (-OCH₃), and oxazepine ring protons. For example, the fluorine atom in the 3-fluoro group causes splitting in adjacent protons (δ 7.1–7.3 ppm) .
- FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, C-F stretch at 1000–1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~475) and isotopic patterns from fluorine and sulfur .
- X-ray Crystallography : Optional for absolute configuration confirmation if single crystals are obtained .
Advanced: How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance sulfonyl chloride reactivity. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis .
- Base Choice : Replace K₂CO₃ with Et₃N for faster deprotonation, but monitor for side reactions (e.g., sulfonate ester formation) .
- Temperature Control : Maintain 0–5°C during sulfonamide addition to minimize thermal decomposition. Gradually warm to room temperature post-coupling .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve regioisomers .
Data Contradiction : reports 60% yield with K₂CO₃/DMF, while suggests 75% with Et₃N/DCM. This discrepancy may arise from solvent polarity effects on intermediate stability .
Advanced: What computational strategies predict the compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Focus on the sulfonamide moiety’s hydrogen bonding to zinc ions in active sites .
- QSAR Modeling : Train models on analogs (e.g., trifluoromethyl-substituted benzoxazepines) to correlate electronic parameters (Hammett σ) with inhibitory activity .
- MD Simulations : Simulate binding stability (>50 ns trajectories) to assess conformational changes in the oxazepine ring upon target binding .
Validation : Cross-check predictions with enzyme inhibition assays (e.g., CA IX IC₅₀) and SPR binding kinetics .
Advanced: How to resolve contradictory NMR data for the oxazepine ring protons?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic effects (e.g., ring puckering) causing signal splitting .
- 2D Techniques : Use HSQC and HMBC to assign overlapping protons (δ 3.5–4.5 ppm) to specific methyl or oxazepine-CH₂ groups .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃-substituted trimethyl groups) to simplify spectra .
Case Study : reports a singlet for N-CH₃ protons, while observes a doublet. This may reflect differences in crystal packing or solvent-induced conformational changes .
Basic: What functional groups influence the compound’s reactivity?
Methodological Answer:
- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets and undergoes nucleophilic substitution (e.g., alkylation with iodomethane) .
- Fluorine Substituent : Enhances metabolic stability and electron-withdrawing effects on the benzene ring, directing electrophilic attacks to the para position .
- Oxazepine Ring : The keto group at C4 enables ring-opening reactions under acidic conditions (e.g., HCl/EtOH), forming a linear amide intermediate .
Advanced: How to design analogs to improve solubility without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methoxy group with a morpholine ring (logP reduction by ~0.5) .
- PEGylation : Introduce short PEG chains at the sulfonamide nitrogen (e.g., -NH-PEG₃) to enhance aqueous solubility .
- Salt Formation : Prepare sodium or lysine salts of the sulfonamide (-SO₂NH⁻Na⁺) for parenteral formulations .
Validation : Measure solubility (shake-flask method) and compare IC₅₀ in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
